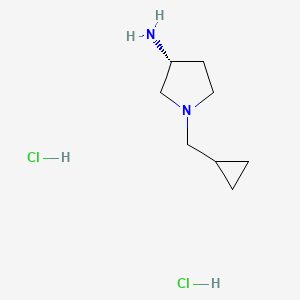
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including as inhibitors of enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In a related study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then treated with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization . Crystallographic analysis can provide detailed information about the molecular conformation and intermolecular interactions, as seen in the study of a Schiff base sulfonamide .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for synthesizing nitrogenous heterocycles . Additionally, sulfonamides can be used as chlorinating reagents, as demonstrated by N-chloro-N-methoxybenzenesulfonamide, which can chlorinate a range of substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of methoxy and methyl groups can affect these properties. For example, the crystal structure and anticancer properties of a sulfonamide derivative with bromo, ethoxy, and methyl substituents were studied, revealing its crystallization in the monoclinic space group and providing insights into its potential biological activity .
Scientific Research Applications
Cognitive Enhancement and Neuroprotective Effects
- SB-399885, a compound structurally similar to the requested chemical, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown potential for improving cognitive deficits characteristic of Alzheimer's disease and schizophrenia by enhancing cholinergic function (Hirst et al., 2006).
Potential in Alzheimer’s Disease Imaging
- A study synthesized a benzofuran derivative which may serve as an amyloid imaging agent for detecting B-amyloid plaques in the brain, a hallmark of Alzheimer’s disease. This demonstrates the potential application of benzofuran derivatives in neurodegenerative disease research and diagnosis (Labib, 2013).
Pain Management
- A synthesis method for a series of benzenesulfonamides revealed compounds with anti-hyperalgesic and anti-edematogenic effects, suggesting potential applications in managing pathological pain (Lobo et al., 2015).
Cognition and Attention Enhancement
- H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton, similar in part to the requested compound, have been discovered to possess cognition and attention-enhancing properties in animal models. This underlines the potential therapeutic applications of benzofuran derivatives in cognitive and attention deficit disorders (Cowart et al., 2005).
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research will likely continue to explore the synthesis of new benzofuran derivatives and their potential applications.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways may be affected .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities, suggesting that they may induce cell growth inhibition in various types of cancer cells .
Action Environment
The broad range of biological activities exhibited by benzofuran compounds suggests that they may be influenced by a variety of environmental factors .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-10-15(8-9-16(13)23-2)26(21,22)20-12-19(24-3)18-11-14-6-4-5-7-17(14)25-18/h4-11,19-20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTMGOYRMROTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)



![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)





![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)